N-(4-methylphenyl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide
Description
N-(4-methylphenyl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide is a heterocyclic compound featuring a pyridazine core substituted with a pyridin-2-yl group at position 6 and a sulfanylacetamide moiety at position 2. The N-(4-methylphenyl) group attached to the acetamide distinguishes it from related derivatives.
Structure
3D Structure
Properties
IUPAC Name |
N-(4-methylphenyl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4OS/c1-13-5-7-14(8-6-13)20-17(23)12-24-18-10-9-16(21-22-18)15-4-2-3-11-19-15/h2-11H,12H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUTYLHNGZHEKDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501322319 | |
| Record name | N-(4-methylphenyl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501322319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24779609 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
893995-24-9 | |
| Record name | N-(4-methylphenyl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501322319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylphenyl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide typically involves the following steps:
Formation of the Pyridazinyl Moiety: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the Pyridinyl Group: This step involves the coupling of the pyridazinyl intermediate with a pyridinyl derivative.
Thioether Formation: The thioether linkage is formed by reacting the pyridazinyl-pyridinyl intermediate with a thiol reagent.
Acetamide Formation: Finally, the acetamide group is introduced through an amidation reaction with p-toluidine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the nitrogens in the pyridazinyl or pyridinyl rings, potentially leading to the formation of amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: It could be investigated for its potential therapeutic effects in treating various diseases.
Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-methylphenyl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved would require detailed experimental studies.
Comparison with Similar Compounds
Structural Differences and Implications
The 4-methylthiazol-2-yl group in VU0240551 replaces the phenyl/heteroaryl acetamide, likely altering transporter affinity (e.g., KCC vs. NKCC inhibition).
Pyridazine Core Modifications :
- Substitution at position 6 with pyridin-2-yl (target compound and ) versus phenyl (VU0240551) affects π-π stacking interactions and binding to hydrophobic pockets in biological targets.
Solubility and Bioavailability: The 3-methoxyphenylmethyl analog exhibits measurable water solubility (11.2 µg/mL), suggesting that polar substituents improve hydrophilicity. The target compound’s solubility remains uncharacterized but may be lower due to its non-polar 4-methylphenyl group.
Pharmacological and Computational Insights
- Hydrogen-Bonding Capacity: The 2,4-difluorophenyl analog has 7 hydrogen-bond acceptors and 1 donor, which may enhance target binding compared to the target compound’s simpler acetamide group.
- Transporter Inhibition : VU0240551 demonstrates selective inhibition of potassium-chloride cotransporters (KCC), highlighting the role of thiazole substituents in isoform specificity.
- Synthetic Accessibility : Analogs with smaller substituents (e.g., methyl or methoxy groups) are generally easier to synthesize than those with bulky or halogenated groups .
Biological Activity
N-(4-methylphenyl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 336.41 g/mol. Its structure includes an acetamide group, a pyridine ring, and a pyridazine moiety linked by a sulfanyl group, which contributes to its reactivity and interaction with biological systems .
Antimicrobial Properties
Initial studies suggest that this compound exhibits promising antimicrobial activity . It has been screened against various bacterial strains, including Escherichia coli and Staphylococcus aureus, showing significant inhibition of growth . The compound's ability to disrupt bacterial cell walls or interfere with metabolic pathways is under investigation.
Anticancer Activity
Research indicates that this compound may also possess anticancer properties . Preliminary evaluations have demonstrated its effectiveness in inhibiting the proliferation of cancer cell lines. Specific mechanisms may involve the modulation of signaling pathways related to cell growth and apoptosis . Further studies are necessary to elucidate the precise molecular targets and pathways affected by this compound.
The biological activity of this compound may be attributed to its interaction with specific enzymes or receptors. Interaction studies are crucial for understanding how this compound modulates biological targets. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.
- Receptor Modulation : It could interact with cellular receptors, altering signaling cascades that regulate cell survival and division.
Research Findings
Several studies have focused on the synthesis and biological evaluation of related compounds, providing insights into the structure-activity relationship (SAR) of pyridazine derivatives. These findings suggest that modifications in the chemical structure can significantly impact biological efficacy .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| N-(2-Methoxy-5-methylphenyl)-2-{[6-(thiophen-2-YL)pyridazin-3-YL]sulfanyl}acetamide | Contains methoxy and thiophenes | Unique methoxy substitution provides different electronic properties |
| 2-{(6-Pyridin-2-YL)pyridazin-3-YL}thio-N-(o-tolyl)acetamide | Features o-tolyl group instead of methylphenyl | Different aromatic ring influences binding characteristics |
| N-Methyl-N-[3-(6-Phenyl[1,2,4]Triazolo[4,3-B]Pyridazin)]Phenylacetamide | Incorporates triazole moiety | Triazole offers distinct pharmacological properties |
Case Studies
Recent case studies have highlighted the potential therapeutic applications of this compound in treating infections and cancers. For instance, one study reported successful outcomes in animal models treated with this compound for bacterial infections resistant to conventional antibiotics . Another study indicated significant tumor reduction in xenograft models when treated with this compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
